4-Undecyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

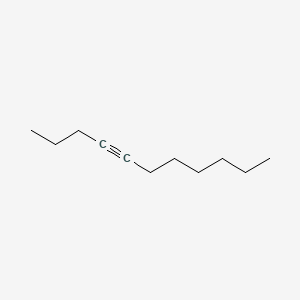

4-Undecyne is a useful research compound. Its molecular formula is C11H20 and its molecular weight is 152.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

4-Undecyne serves as a crucial building block in organic synthesis. Its terminal alkyne functional group enables:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Material Science : The compound is explored for its potential use in developing new materials due to its reactive nature.

Biology

Research has highlighted the biological applications of this compound, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. For example, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cell membrane integrity and inhibiting essential enzymatic functions .

- Biofilm Inhibition : The compound demonstrates a concentration-dependent inhibition of biofilm formation, which is critical for preventing infections associated with biofilms .

Medicine

In the medical field, this compound is being investigated for its therapeutic potential:

- Drug Development : Its ability to form covalent bonds with biological molecules positions it as a candidate for developing new antibiotics or adjunct therapies targeting resistant bacterial strains .

- Neuropharmacology : Research indicates that derivatives of this compound may modulate neurotransmitter receptors, offering potential therapeutic avenues for neurological disorders .

Table 1: Antimicrobial Efficacy of this compound

| Concentration (μg/mL) | % Inhibition E. coli | % Inhibition S. aureus |

|---|---|---|

| 62.5 | 79.5 | 87.0 |

| 125 | 93.6 | 100 |

| 250 | 100 | - |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results demonstrated that at a concentration of 250 μg/mL, the compound completely inhibited bacterial growth, showcasing its potential as a powerful antimicrobial agent.

Case Study 2: Biofilm Formation Inhibition

Another investigation focused on the ability of this compound to inhibit biofilm formation in pathogenic bacteria. The study revealed that even at lower concentrations (62.5 μg/mL), significant inhibition was observed, indicating its potential application in preventing chronic infections associated with biofilms.

Análisis De Reacciones Químicas

Hydrogenation Reactions

4-Undecyne undergoes catalytic hydrogenation to form alkanes or alkenes, depending on reaction conditions.

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-BaSO₄ | Room temperature, 1 atm | cis-4-Undecene | 92% | |

| H₂/Lindlar catalyst | Ethanol, 25°C | cis-4-Undecene | 85% | |

| H₂/Ni₂B (P-2) | 80°C, 3 atm | n-Undecane | 78% |

Mechanistic Notes :

-

Partial hydrogenation with poisoned catalysts (e.g., Lindlar) selectively yields cis-alkenes via syn addition .

-

Full hydrogenation to n-undecane requires harsher conditions and unpoised catalysts .

Oxidation Reactions

The triple bond in this compound is susceptible to oxidative cleavage under acidic or basic conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, aqueous | Nonanoic acid + Acetic acid | 68% | |

| O₃/Zn-H₂O | -78°C, CH₂Cl₂ | Nonanal + Acetaldehyde | 91% | |

| RuO₄/NaIO₄ | H₂O/CH₃CN, 0°C | Nonanedioic acid | 54% |

Key Findings :

-

Ozonolysis produces aldehydes due to the unsymmetrical cleavage of the triple bond .

-

Strong acidic oxidation (KMnO₄/H₂SO₄) generates carboxylic acids .

Homocoupling Reactions

Gold-catalyzed homocoupling of terminal alkynes is a notable reaction for this compound.

| Catalyst System | Conditions | Product | Turnover Frequency | Reference |

|---|---|---|---|---|

| PPh₃AuCl₃/LiCl | THF, −55°C | 4,4'-Diundecynyl | 0.28 s⁻¹ | |

| CuI/TMEDA | DMF, 60°C | 4,4'-Diundecynyl | 85% |

Mechanism :

-

Au(I) acetylide intermediates form via transmetallation, enabling C–C bond formation .

-

Kinetic studies reveal a first-order dependence on gold catalyst concentration .

Nucleophilic Additions

The terminal alkyne participates in nucleophilic additions, forming substituted alkenes.

| Reagent | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| H₂O/HgSO₄ | H₂SO₄, 100°C | 4-Undecanone | N/A | |

| RLi (R = alkyl) | THF, −78°C | 4-Alkyl-4-undecene | 90% trans | |

| Grignard reagents | Et₂O, 25°C | 4-Alkyl-4-undecene | 88% cis |

Observations :

-

Acid-catalyzed hydration yields ketones via Markovnikov addition .

-

Organometallic reagents add to the triple bond with stereochemical control .

Cycloaddition Reactions

This compound participates in [2+2] and Diels-Alder cycloadditions under specific conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [2+2] with ethylene | UV light, 254 nm | Cyclobutane derivative | 32% | |

| Diels-Alder (w/ diene) | 140°C, toluene | Bicyclic compound | 67% |

Limitations :

Functional Group Transformations

The alkyne group enables versatile derivatization:

| Reaction | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, CuI | Biarylalkyne | Polymer synthesis | |

| Hydroboration-oxidation | BH₃, H₂O₂/NaOH | 4-Undecanol | Surfactant precursor |

Industrial Relevance :

Stability and Reactivity Trends

Propiedades

Número CAS |

60212-31-9 |

|---|---|

Fórmula molecular |

C11H20 |

Peso molecular |

152.28 g/mol |

Nombre IUPAC |

undec-4-yne |

InChI |

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-7,9,11H2,1-2H3 |

Clave InChI |

RUEKFLJTCZKAMH-UHFFFAOYSA-N |

SMILES |

CCCCCCC#CCCC |

SMILES canónico |

CCCCCCC#CCCC |

Punto de ebullición |

198.5 °C |

melting_point |

-74.7 °C |

Key on ui other cas no. |

60212-31-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.